molecular formula C7H8FNO B12859095 6-Amino-3-fluoro-2-methylphenol

6-Amino-3-fluoro-2-methylphenol

Cat. No.: B12859095
M. Wt: 141.14 g/mol
InChI Key: AYPSJSOSBHVFKO-UHFFFAOYSA-N
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Description

6-Amino-3-fluoro-2-methylphenol is an organic compound with the molecular formula C7H8FNO It is a derivative of phenol, characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-fluoro-2-methylphenol can be achieved through several methods. One common approach involves the nitration of 3-fluoro-2-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. For example, catalytic hydrogenation is often preferred for the reduction step due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-fluoro-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or functionalized phenol derivatives.

Scientific Research Applications

6-Amino-3-fluoro-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-fluoro-2-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the amino group allows it to form hydrogen bonds and interact with biological targets, while the fluorine atom can influence its lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-fluoro-2-methylphenol: Similar structure but with different positions of the amino and fluorine groups.

    4-Amino-3-fluoro-2-methylphenol: Another isomer with different substitution patterns.

    2-Amino-5-fluoro-3-methylphenol: A compound with a different arrangement of substituents.

Uniqueness

6-Amino-3-fluoro-2-methylphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a fluorine atom on the benzene ring provides distinct properties that can be exploited in various applications.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

6-amino-3-fluoro-2-methylphenol

InChI

InChI=1S/C7H8FNO/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,9H2,1H3

InChI Key

AYPSJSOSBHVFKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)N)F

Origin of Product

United States

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